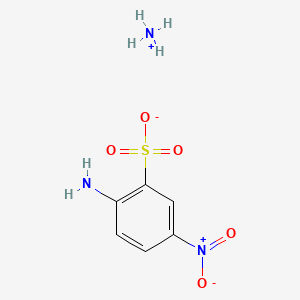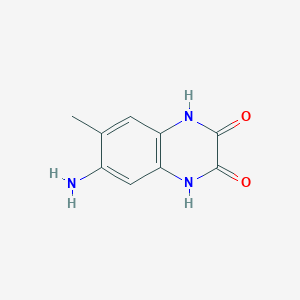
1-苄基-3-甲氧基哌啶-4-酮
描述
1-Benzyl-3-methoxypiperidin-4-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by a piperidine backbone, which is a common structural motif in medicinal chemistry due to its presence in numerous bioactive compounds. The methoxy and benzyl groups attached to the piperidine ring influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of derivatives of 1-Benzyl-3-methoxypiperidin-4-one has been reported in the literature. For instance, an efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a related compound, was achieved from enantiopure 4-formylazetidin-2-one, which is an important intermediate for the chiral synthesis of the drug molecule Cisapride and its analogs . Additionally, a series of novel compounds including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized through reductive amination using sodium cyanoborohydride in methanol .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-methoxypiperidin-4-one derivatives can be characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques provide detailed information about the molecular framework and the substitution pattern on the piperidine ring.
Chemical Reactions Analysis
The derivatives of 1-Benzyl-3-methoxypiperidin-4-one can undergo various chemical reactions. For example, the reductive amination process is used to introduce different substituted aromatic aldehydes into the molecule . The chemical reactivity of these compounds can also be explored through molecular docking studies, which can predict interactions with biological targets such as oxidoreductase proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-methoxypiperidin-4-one derivatives can be influenced by the substituents on the piperidine ring. These properties are crucial for the compound's biological activity and pharmacokinetics. For instance, the cholinesterase inhibitory activity of some N-benzylpiperidine-4-one derivatives was found to be potent, with certain derivatives showing selective inhibition for butyrylcholinesterase or acetylcholinesterase . The molecular docking studies provided insights into the hydrophobic interactions and hydrogen bonding that contribute to the inhibitory potency .
科学研究应用
哌啶衍生物的合成
- Shirode 等人(2008 年)的研究重点是合成 (3S,4R)-4-苄基氨基-3-甲氧基哌啶,这是药物西沙必利及其类似物手性合成的重要中间体。这种合成提供了开发重要药物化合物的途径 (N. M. Shirode 等,2008)。
- Okitsu 等人(2001 年)开发了制备哌啶衍生物的有效方法,探索了它们的亲核取代反应。这项研究扩大了创造具有潜在药物化学应用的多种哌啶基化合物的可能性 (O. Okitsu 等,2001)。
抗菌和抗氧化潜力
- Harini 等人(2014 年)合成了新型 1-甲基哌啶-4-酮肟酸酯并评估了它们的抗菌和抗氧化活性。这项研究表明这些化合物在开发新的抗菌和抗氧化剂方面的潜力 (S. T. Harini 等,2014)。
选择性抑制剂
- Greiner 等人(2003 年)研究了 N-苄基哌啶类似物的多巴胺转运蛋白 (DAT) 抑制活性。这项研究对于了解神经递质转运蛋白选择性抑制的机制非常重要,这可能对治疗神经系统疾病产生影响 (E. Greiner 等,2003)。
潜在的药物应用
- Diez 等人(1995 年)描述了一种由 4-哌啶酮合成 3-氨基哌啶的方法,导致了潜在物质 P 拮抗剂的开发。可以进一步探索这些化合物的治疗应用 (A. Diez 等,1995)。
胆碱酯酶抑制研究
- Kumar Sukumarapillai 等人(2016 年)合成了 N-苄基哌啶-4-酮衍生物并评估了它们的胆碱酯酶抑制活性,表明它们在治疗阿尔茨海默病等神经退行性疾病中的潜在作用 (Dileep Kumar Sukumarapillai 等,2016)。
属性
IUPAC Name |
1-benzyl-3-methoxypiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-10-14(8-7-12(13)15)9-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJUOSKBRSTXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)



![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)






![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)